molecular formula C13H20N2O5S B4951526 5-[(1-hydroxy-2-methylpropan-2-yl)sulfamoyl]-2-methoxy-N-methylbenzamide

5-[(1-hydroxy-2-methylpropan-2-yl)sulfamoyl]-2-methoxy-N-methylbenzamide

Cat. No.: B4951526
M. Wt: 316.38 g/mol
InChI Key: SWJFYCRHJDLLEM-UHFFFAOYSA-N
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Description

5-[(1-hydroxy-2-methylpropan-2-yl)sulfamoyl]-2-methoxy-N-methylbenzamide is a complex organic compound with potential applications in various fields, including chemistry, biology, and medicine. This compound features a benzamide core with a sulfamoyl group and a hydroxy-methylpropan-2-yl substituent, making it a unique molecule with interesting chemical properties.

Preparation Methods

The synthesis of 5-[(1-hydroxy-2-methylpropan-2-yl)sulfamoyl]-2-methoxy-N-methylbenzamide involves several steps. One common synthetic route includes the following steps:

    Starting Material: The synthesis begins with 2-methoxy-N-methylbenzamide.

    Hydroxy-methylpropan-2-yl Substitution:

Industrial production methods may involve optimization of these steps to increase yield and purity, often using catalysts and specific reaction conditions to enhance efficiency.

Chemical Reactions Analysis

5-[(1-hydroxy-2-methylpropan-2-yl)sulfamoyl]-2-methoxy-N-methylbenzamide undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone.

    Reduction: The sulfamoyl group can be reduced to form an amine.

    Substitution: The methoxy group can undergo nucleophilic substitution reactions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

5-[(1-hydroxy-2-methylpropan-2-yl)sulfamoyl]-2-methoxy-N-methylbenzamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Medicine: It may be explored for its therapeutic potential in treating various diseases.

    Industry: It can be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-[(1-hydroxy-2-methylpropan-2-yl)sulfamoyl]-2-methoxy-N-methylbenzamide involves its interaction with specific molecular targets. The hydroxy and sulfamoyl groups allow it to form hydrogen bonds and interact with enzymes or receptors, potentially inhibiting or activating biological pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar compounds to 5-[(1-hydroxy-2-methylpropan-2-yl)sulfamoyl]-2-methoxy-N-methylbenzamide include:

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

5-[(1-hydroxy-2-methylpropan-2-yl)sulfamoyl]-2-methoxy-N-methylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N2O5S/c1-13(2,8-16)15-21(18,19)9-5-6-11(20-4)10(7-9)12(17)14-3/h5-7,15-16H,8H2,1-4H3,(H,14,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWJFYCRHJDLLEM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CO)NS(=O)(=O)C1=CC(=C(C=C1)OC)C(=O)NC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N2O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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